3-ethoxy-1-isopropyl-1H-pyrazol-4-amine 3-ethoxy-1-isopropyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16413281
InChI: InChI=1S/C8H15N3O.ClH/c1-4-12-8-7(9)5-11(10-8)6(2)3;/h5-6H,4,9H2,1-3H3;1H
SMILES:
Molecular Formula: C8H16ClN3O
Molecular Weight: 205.68 g/mol

3-ethoxy-1-isopropyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC16413281

Molecular Formula: C8H16ClN3O

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

3-ethoxy-1-isopropyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C8H16ClN3O
Molecular Weight 205.68 g/mol
IUPAC Name 3-ethoxy-1-propan-2-ylpyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C8H15N3O.ClH/c1-4-12-8-7(9)5-11(10-8)6(2)3;/h5-6H,4,9H2,1-3H3;1H
Standard InChI Key GYQVQYURVOZVDC-UHFFFAOYSA-N
Canonical SMILES CCOC1=NN(C=C1N)C(C)C.Cl

Introduction

Structural Overview

Molecular Formula: C8H15N3O
IUPAC Name: 3-ethoxy-1-isopropyl-1H-pyrazol-4-amine

The structure of 3-ethoxy-1-isopropyl-1H-pyrazol-4-amine includes:

  • A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).

  • An ethoxy group (-OCH2CH3) attached at the third position of the ring.

  • An isopropyl group (-CH(CH3)2) bonded to the first nitrogen atom.

  • An amine group (-NH2) located at the fourth position of the ring.

Synthesis

The synthesis of compounds like 3-ethoxy-1-isopropyl-1H-pyrazol-4-amine typically involves:

  • Formation of the Pyrazole Ring:

    • Reacting hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under controlled conditions.

    • The reaction proceeds via cyclization, forming the pyrazole core.

  • Substitution Reactions:

    • Ethoxy and isopropyl groups are introduced through nucleophilic substitution or alkylation reactions.

  • Introduction of Amine Group:

    • Amination reactions, such as reductive amination or direct substitution, are used to attach the -NH2 group at the desired position.

Reaction Scheme (Generalized)

Hydrazine+β-DiketonePyrazole DerivativeAlkylationSubstituted Pyrazole\text{Hydrazine} + \text{β-Diketone} \rightarrow \text{Pyrazole Derivative} \xrightarrow{\text{Alkylation}} \text{Substituted Pyrazole}

Applications and Potential Uses

Compounds containing pyrazole cores, such as 3-ethoxy-1-isopropyl-1H-pyrazol-4-amine, have diverse applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties.

Pharmaceutical Applications

Pyrazoles are known for their biological activities:

  • Anti-inflammatory Agents: Pyrazole derivatives inhibit enzymes like cyclooxygenase (COX), reducing inflammation.

  • Antimicrobial Agents: Substituted pyrazoles exhibit activity against bacteria and fungi.

  • Anticancer Potential: Some pyrazoles act as kinase inhibitors targeting cancer pathways.

While specific biological data for this compound is unavailable, its structural features suggest potential for further exploration in medicinal chemistry.

Agrochemical Applications

Pyrazole derivatives are incorporated into pesticides and herbicides due to their ability to interfere with metabolic pathways in pests.

Analytical Characterization

To confirm the structure of 3-ethoxy-1-isopropyl-1H-pyrazol-4-amine, standard analytical techniques are employed:

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Signals for ethoxy protons, isopropyl methyl groups, and amine hydrogens.

    • 13C^{13}C-NMR: Peaks corresponding to carbon atoms in the ethoxy and isopropyl groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=169m/z = 169, consistent with molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for:

      • N-H stretching (~3300 cm1^{-1}).

      • C-O stretching (~1100 cm1^{-1}) from the ethoxy group.

Research Opportunities

Despite its potential, limited research has been conducted on this specific compound. Future studies could focus on:

  • Biological Activity Screening:

    • Evaluating antimicrobial, anti-inflammatory, or anticancer properties.

  • Synthetic Optimization:

    • Developing efficient and scalable methods for its preparation.

  • Material Science Applications:

    • Exploring its use in polymers or advanced materials due to its functional groups.

This article provides a foundational understanding of 3-ethoxy-1-isopropyl-1H-pyrazol-4-amine while highlighting areas for further investigation. Its versatile structure suggests promising applications across multiple scientific fields.

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